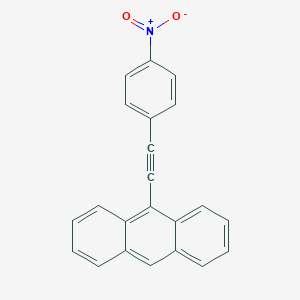

9-(4-Nitrophenylethynyl)anthracene

Description

Significance of the Anthracene (B1667546) Chromophore in Modern Organic Chemistry and Photochemistry

The anthracene framework, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a cornerstone in organic chemistry and photochemistry. mdpi.comwikipedia.org Its extended π-conjugated system is responsible for its characteristic blue fluorescence under ultraviolet light, a property that has led to its use in scintillators for detecting high-energy particles and as a UV tracer in conformal coatings. wikipedia.org The intrinsic luminescent properties of anthracene have made it a popular building block for chemists designing new molecules with specific light-emitting or light-absorbing capabilities. mdpi.com

Furthermore, the reactivity of the anthracene core, particularly at the 9 and 10 positions, allows for a wide range of chemical modifications. mdpi.comslideshare.net This adaptability enables the synthesis of a diverse family of derivatives with tailored electronic and photophysical properties. mdpi.comnih.gov These modifications can influence the fluorescence quantum yield, solubility, and potential for applications in areas such as organic light-emitting diodes (OLEDs) and as probes in biological systems. mdpi.comnih.gov The photochemical dimerization of anthracene, a [4+4] cycloaddition reaction, is another key feature that has been extensively studied. mdpi.com

However, the phototoxicity of some anthracene derivatives is a critical consideration. nih.govacs.org Upon irradiation with UV light, anthracene can produce reactive oxygen species (ROS), which can be harmful to biological organisms and lead to the degradation of the compound itself. nih.govacs.org

Importance of Ethynyl (B1212043) Linkages in Conjugated π-Systems for Material Science

Ethynyl linkages (–C≡C–) play a crucial role in the construction of advanced materials by extending the π-conjugated systems of chromophores like anthracene. acs.orgacs.org This extension of conjugation is a powerful strategy for tuning the optical and electronic properties of organic molecules. acs.orgacs.org The rigid and linear nature of the ethynyl group helps to create well-defined molecular architectures and can facilitate strong intermolecular π-π interactions, which are important for charge transport in organic semiconductors.

The introduction of ethynyl groups can lead to several beneficial effects in materials science:

Bathochromic (Red) Shift: Extending the π-system typically results in a shift of the absorption and emission spectra to longer wavelengths. This is a key principle in the design of dyes, pigments, and fluorescent probes for various applications.

Enhanced Molar Absorptivity: Increased conjugation often leads to a higher probability of light absorption, which is advantageous for applications such as organic photovoltaics.

Modified Redox Potentials: The electronic properties of the molecule are altered, which can be exploited in the design of organic electronic devices.

Increased Two-Photon Absorption Cross-Sections: This property is highly desirable for applications in bioimaging and photodynamic therapy.

The ability to use ethynyl linkages to connect different aromatic units allows for the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge. This molecular design can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the functioning of many nonlinear optical materials and fluorescent sensors. iaea.org

Specific Focus on 9-(4-Nitrophenylethynyl)anthracene within the Landscape of Substituted Anthracenes

Within the broad family of ethynylanthracene derivatives, this compound stands out as a molecule of significant interest. This compound features an anthracene core connected to a 4-nitrophenyl group via an ethynyl linker at the 9-position. The nitro group (–NO₂) is a strong electron-withdrawing group, while the anthracene moiety can act as an electron donor. This "push-pull" architecture gives rise to interesting photophysical properties, including the potential for intramolecular charge transfer. iaea.org

The study of this compound and related compounds allows researchers to investigate the fundamental principles of photoinduced electron transfer. ias.ac.inresearchgate.net The presence of the nitro group can lead to a drastic quenching of fluorescence emission and a high sensitivity to the polarity of the surrounding solvent. iaea.org This sensitivity has been explored for the quantitative sensing of moisture in certain solvents. iaea.org

The structural and electronic properties of this compound make it a valuable model compound for understanding how the interplay between a well-defined chromophore, a versatile linker, and a powerful functional group can lead to unique and potentially useful chemical behavior.

Structure

3D Structure

Properties

CAS No. |

170461-47-9 |

|---|---|

Molecular Formula |

C22H13NO2 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

9-[2-(4-nitrophenyl)ethynyl]anthracene |

InChI |

InChI=1S/C22H13NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-10,12-13,15H |

InChI Key |

STLIQNHVPOSJRJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)[N+](=O)[O-] |

Synonyms |

9-(4-Nitrophenylethynyl)anthracene |

Origin of Product |

United States |

Synthetic Methodologies for 9 4 Nitrophenylethynyl Anthracene and Analogous Structures

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling has emerged as a particularly effective method for the synthesis of alkynyl-substituted aromatic compounds.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like 9-(4-nitrophenylethynyl)anthracene.

The most direct approach to synthesizing this compound involves the Sonogashira coupling of a 9-haloanthracene, such as 9-bromoanthracene (B49045) or 9-iodoanthracene (B1296594), with 1-ethynyl-4-nitrobenzene. The greater reactivity of the carbon-iodine bond often makes 9-iodoanthracene the preferred substrate for achieving higher yields and milder reaction conditions.

The general reaction scheme is as follows:

Scheme 1: General Sonogashira coupling of a 9-haloanthracene with 1-ethynyl-4-nitrobenzene.

Key to the success of this reaction is the appropriate choice of catalyst system and reaction conditions. A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI). The reaction is generally carried out in an amine solvent, such as triethylamine (B128534) or diisopropylamine, which also serves as the base to deprotonate the terminal alkyne.

Table 1: Illustrative Sonogashira Coupling Conditions for Related Anthracene (B1667546) Derivatives This table presents data for analogous reactions due to the absence of specific data for the target compound.

| Anthracene Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Bromo-10-iodoanthracene (B15290078) | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | Toluene/Diisopropylamine | 55 °C | 74% | researchgate.net |

| 9-Bromo-10-iodoanthracene | 4-Chlorophenylacetylene | Pd(PPh₃)₄, CuI | Toluene/Diisopropylamine | 55 °C | 94% | researchgate.net |

| 9,10-Dibromoanthracene (B139309) | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | Tetrahydrofuran/Diisopropylamine | 80 °C | 81% | tubitak.gov.tr |

The synthesis of asymmetrically substituted di(phenylethynyl)anthracenes can be achieved through a sequential Sonogashira coupling strategy, taking advantage of the differential reactivity of various halogen substituents on the anthracene core. A prime example is the use of 9-bromo-10-iodoanthracene as a starting material. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed coupling than the carbon-bromine bond, allowing for selective functionalization at the 10-position first.

This selective first coupling yields a 9-bromo-10-(phenylethynyl)anthracene derivative. Subsequently, a second Sonogashira coupling can be performed at the less reactive 9-position with a different terminal alkyne, leading to the formation of an asymmetrically substituted product. This stepwise approach offers a high degree of control over the final structure. Research has demonstrated the successful synthesis of dissymmetrically functionalized anthracene analogues from 9,10-dibromoanthracene via an efficient bromine-iodine exchange followed by two successive Sonogashira coupling reactions researchgate.net.

Table 2: Sequential Sonogashira Coupling for Asymmetrically Substituted Anthracenes

| Starting Material | First Coupling Alkyne | Intermediate Product | Second Coupling Alkyne | Final Product | Reference |

|---|---|---|---|---|---|

| 9-Bromo-10-iodoanthracene | Phenylacetylene | 9-Bromo-10-(phenylethynyl)anthracene | (Trimethylsilyl)acetylene | 9-((Trimethylsilyl)ethynyl)-10-(phenylethynyl)anthracene | researchgate.net |

| 9-Bromo-10-iodoanthracene | 4-Fluorophenylacetylene | 9-Bromo-10-((4-fluorophenyl)ethynyl)anthracene | (Trimethylsilyl)acetylene | 9-((4-Fluorophenyl)ethynyl)-10-((trimethylsilyl)ethynyl)anthracene | researchgate.net |

Optimization of Catalytic Systems and Reaction Parameters

Optimizing the catalytic system and reaction parameters is crucial for achieving high yields and selectivity in Sonogashira couplings, especially when dealing with electronically demanding substrates such as those containing a nitro group. The choice of palladium source, ligand, copper co-catalyst, base, and solvent can significantly impact the reaction outcome.

For instance, the use of more active palladium catalysts, such as those based on bulky electron-rich phosphine (B1218219) ligands, can facilitate the coupling of less reactive aryl chlorides or bromides. In some cases, copper-free Sonogashira protocols have been developed to avoid the formation of homocoupled alkyne byproducts. Furthermore, room-temperature Sonogashira couplings have been achieved using highly active catalyst systems, which can be beneficial for substrates that are sensitive to high temperatures. The development of mechanochemical Sonogashira coupling methods using ball-milling techniques also offers a solvent-free and efficient alternative for the synthesis of polyaromatic alkynes rsc.org.

Other Established Synthetic Pathways for Anthracene Frameworks and Derivatives

While Sonogashira coupling is a dominant strategy, other synthetic methods are also employed to construct and functionalize the anthracene core.

Transition Metal-Catalyzed C-H Bond Activation

In recent years, transition metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex aromatic systems. This approach allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials like haloanthracenes.

For the synthesis of anthracene derivatives, rhodium-catalyzed oxidative coupling reactions of arylboronic acids or their esters with alkynes have been shown to produce highly substituted and soluble anthracene and tetracene derivatives rsc.org. Palladium-catalyzed C-H activation has also been utilized for the alkynylation of alkenes, providing a route to conjugated enynes, which are valuable building blocks in organic synthesis researchgate.net. Although direct C-H alkynylation of the anthracene core with 4-nitrophenylacetylene is a challenging transformation, the continuous development in this field may soon provide a viable pathway.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a significant class of reactions for synthesizing anthracene derivatives. beilstein-journals.org These methods involve the formation of the central aromatic ring from a suitably designed precursor, often through acid-catalyzed or metal-mediated processes. beilstein-journals.org

One prominent approach is the acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols. This methodology provides a route to 10-OR-substituted anthracenes. The reaction proceeds under mild conditions, utilizing a diluted aqueous methanolic solution of hydrochloric acid at room temperature, which constitutes a modified intramolecular Friedel–Crafts-type reaction. beilstein-journals.org

Another powerful technique is the indium-catalyzed reductive-dehydration intramolecular cycloaromatization. This Bradsher-type reaction uses a catalytic amount of Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) to convert 2-benzylic aromatic aldehydes or ketones into substituted anthracenes in excellent yields. beilstein-journals.org This method is notable for its high efficiency and applicability to a range of substrates, including those bearing phenyl, methyl, chloro, or methoxy (B1213986) groups. beilstein-journals.org

Furthermore, gold-catalyzed intramolecular double cyclization has been employed to synthesize halogenated dibenzo[a,h]anthracenes from diiodoethynylterphenyl precursors. The regioselectivity of this double cyclization is highly dependent on the positioning of the ethynyl (B1212043) groups on the terphenyl starting material, leading to good yields of the desired dibenzoanthracenes. beilstein-journals.org

N-Cinnamoyl-9-aminoanthracenes have also been shown to undergo cyclization with polyphosphoric acid (PPA) or triflic acid to create novel aza-polycyclic structures. nih.gov In a related strategy, N-cinnamoyl-N-methyl-9-(2-aminomethyl)anthracene can undergo an intramolecular Diels-Alder cycloaddition, showcasing the versatility of cyclization pathways for modifying the anthracene core. nih.gov

Table 1: Examples of Intramolecular Cyclization for Anthracene Analogs

| Precursor Type | Catalyst/Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzylic aromatic aldehydes/ketones | In(OTf)₃ | Substituted anthracenes | 94–96 | beilstein-journals.org |

| O-protected ortho-acetal diarylmethanols | HCl (aq. methanolic) | 10-OR-substituted anthracenes | Not specified | beilstein-journals.org |

| Diiodoethynylterphenyl compounds | AuCl | Halogenated dibenzo[a,h]anthracenes | 49–92 | beilstein-journals.org |

[2+2+2] Cyclotrimerization Strategies

The [2+2+2] cyclotrimerization of alkynes is a highly effective, atom-economical method for constructing benzene (B151609) rings and, by extension, the polycyclic framework of anthracene derivatives. nih.gov This strategy typically involves the use of transition metal catalysts, such as cobalt or nickel, to assemble three alkyne units into a substituted aromatic system. nih.govresearchgate.net

A notable application of this method for synthesizing substituted anthracenes was developed using a cobalt/zinc reagent to catalyze the cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols. beilstein-journals.orgnih.gov This initial cyclization yields benzylic alcohols, which can then be oxidized to the corresponding aldehydes, providing a multi-step route to functionalized anthracenes. nih.gov

Another approach utilizes a CpCo(CO)₂ catalyst for the cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene. nih.gov The resulting TMS-substituted products can then undergo halodesilylation to introduce chlorine, bromine, or iodine substituents at specific positions, yielding 2,3- and 2,3,6,7-halogenated anthracenes. nih.gov This highlights the strategic use of silyl (B83357) groups as placeholders for subsequent functionalization.

Table 2: Examples of [2+2+2] Cyclotrimerization for Anthracene Synthesis

| Reactants | Catalyst System | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,6-Diynes and 4-Aryl-2-butyn-1-ols | Cobalt/Zinc | Benzylic alcohols | Three-step synthesis of substituted anthracenes | beilstein-journals.orgnih.gov |

Advanced Spectroscopic and Electronic Characterization of 9 4 Nitrophenylethynyl Anthracene

Structural Elucidation Techniques

The precise molecular structure of 9-(4-nitrophenylethynyl)anthracene is confirmed through a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of organic molecules. For this compound, NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons on the anthracene (B1667546) and nitrophenyl rings appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the aromatic rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the ethynyl (B1212043) linker are particularly characteristic, appearing in a specific range of the spectrum. The signals for the aromatic carbons are spread over the downfield region of the spectrum.

Table 1: Representative NMR Data for this compound and Related Structures Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.

| Compound/Fragment | Technique | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|---|

| This compound Derivative | ¹H NMR (400 MHz, CDCl₃) | 7.38 (q, J = 3.2 Hz, 2H) | ArH |

| 7.52 (t, J = 3.2 Hz, 3H) | ArH | ||

| 7.72 (d, J = 8.8 Hz, 1H) | ArH | ||

| 8.51 (q, J = 3.6 Hz, 1H) | ArH | ||

| 8.74 (d, J = 2.0 Hz, 1H) | ArH | ||

| ¹³C NMR (100 MHz, CDCl₃) | 119.7, 126.4, 127.6, 129.1, 129.5, 133.2, 135.2, 142.2, 146.8, 149.1 | ArC | |

| 9-Nitroanthracene (B110200) | ¹H NMR (400 MHz, CDCl₃) | 8.494, 7.968, 7.896, 7.587, 7.488 | Aromatic Protons chemicalbook.com |

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, several characteristic vibrational bands are expected.

The most prominent and diagnostic peaks include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Another key feature is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl linker, which appears in the region of 2100-2260 cm⁻¹. The aromatic C-H and C=C stretching vibrations also give rise to characteristic absorptions.

Table 2: Key IR Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Alkyne (C≡C) | Stretch | ~2200 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | ~1600-1450 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₂₂H₁₃NO₂), HRMS provides an exact mass-to-charge ratio (m/z) that can be matched to its calculated molecular formula with a high degree of accuracy. dtu.dk This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information. nih.gov

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound are largely dictated by the interaction between the electron-rich anthracene core and the electron-withdrawing nitrophenylethynyl substituent.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that describe the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, such as its color and reactivity.

For π-conjugated systems like this compound, the HOMO is typically associated with the electron-donating part of the molecule (the anthracene unit), while the LUMO is associated with the electron-accepting part (the nitrophenyl unit). These energy levels can be determined experimentally using techniques like cyclic voltammetry and UV-visible absorption spectroscopy, and can also be calculated using computational methods such as Density Functional Theory (DFT). researchgate.netnih.gov

Table 3: Representative HOMO/LUMO Energy Levels for Anthracene-Based Systems Note: Values are illustrative and can vary based on the specific derivative and computational method.

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | ~ -5.4 | ~ -1.9 | ~ 3.5 |

| This compound | Lowered due to EWG | Lowered due to EWG | Reduced compared to Anthracene |

| Co-NG Complex | - | - | 2.85 researchgate.net |

Analysis of the Electron-Withdrawing Nature of the 4-Nitrophenylethynyl Moiety on Electronic Properties

The 4-nitrophenyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the resonance-stabilizing effect of the nitro group. This EWG is connected to the electron-rich anthracene core via a π-conjugated ethynyl bridge, which facilitates electronic communication between the two moieties.

This arrangement leads to an intramolecular charge-transfer (ICT) character in the molecule. Upon photoexcitation, an electron can be promoted from the HOMO, which is largely localized on the anthracene donor, to the LUMO, which is primarily centered on the nitrophenyl acceptor. This charge separation significantly affects the molecule's photophysical properties.

The presence of the strong electron-withdrawing substituent generally leads to a decrease in the HOMO and LUMO energy levels compared to unsubstituted anthracene. rsc.org This can result in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra, indicating a smaller HOMO-LUMO gap. The degree of this shift and the intensity of the ICT band are sensitive to the solvent polarity.

Photophysical Investigations of 9 4 Nitrophenylethynyl Anthracene

Steady-State Photoluminescence and Absorption Studies

The steady-state optical properties of 9-(4-Nitrophenylethynyl)anthracene are characteristic of a push-pull system, where an electron-donating anthracene (B1667546) unit is connected to an electron-withdrawing nitrophenyl group through a π-conjugated ethynyl (B1212043) linker.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound showcases the electronic transitions within the molecule. The spectrum is a composite of the transitions originating from the anthracene chromophore and the charge transfer band influenced by the donor-acceptor substitution. In solvents like DMSO, the spectrum exhibits distinct absorption bands. The lower energy bands are attributed to the π-π* transitions of the extended conjugated system. rsc.org

Computational studies have shown that the electronic transitions are influenced by the substituent on the phenyl ring. For the nitro-substituted compound, these transitions are part of a complex electronic structure that gives rise to its unique photophysical behavior. rsc.org

| Property | Description |

|---|---|

| Absorption Profile | Characterized by π-π* transitions of the anthracene moiety, modified by conjugation with the nitrophenylethynyl group. |

| Solvent Effects | Minor changes in absorption are typically observed with varying solvent polarity for this class of compounds. ias.ac.in |

Fluorescence Emission Spectroscopy: Spectral Characteristics and Intensity Modulation

The fluorescence properties of this compound are particularly noteworthy. Unlike many other fluorescent dyes, its emission is drastically quenched. rsc.orgias.ac.in This phenomenon is a direct consequence of an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation. rsc.org

A remarkable feature is the modulation of its fluorescence intensity by solvent polarity. The compound exhibits its maximum emission intensity in moderately polar solvents. The emission is significantly quenched when the solvent polarity is either increased or decreased from this optimal range. This unusual behavior points to a complex relationship between the excited state's structure and its solvent environment. rsc.org

Solvatochromic Behavior and Dependence on Solvent Polarity

This compound displays significant solvatochromism, meaning its emission color and intensity are highly dependent on the polarity of the solvent. ias.ac.in This behavior is a hallmark of molecules that undergo a substantial change in their dipole moment upon excitation, which is typical for push-pull systems that form an ICT state. rsc.org

The hypersensitivity of its emission wavelength and intensity to the solvent environment has been identified as a key characteristic. ias.ac.in This strong dependence arises from the stabilization of the polar charge-transfer state by polar solvent molecules. As solvent polarity changes, the energy of the ICT state shifts, resulting in a corresponding shift in the emission wavelength. rsc.org

| Solvent Polarity | Emission Wavelength (λem) | Emission Intensity |

|---|---|---|

| Low Polarity | Quenched | Low |

| Moderate Polarity | - | Maximum |

Excited State Dynamics and Decay Pathways

The behavior of this compound after absorbing light is dominated by rapid deactivation pathways involving charge transfer and structural reorganization.

Time-Resolved Fluorescence Spectroscopy: Lifetime Measurements

Time-resolved fluorescence studies confirm the efficient quenching observed in steady-state measurements. The fluorescence lifetime values for this compound are sensitive to the solvent environment, a finding that is consistent with the solvatochromic behavior and the formation of an ICT state. ias.ac.in The rapid depopulation of the excited state through non-radiative pathways, particularly the formation of a twisted intramolecular charge transfer (TICT) state, leads to short fluorescence lifetimes. rsc.org

The sensitivity of the fluorescence lifetime to the local environment has been highlighted as a potential mechanism for sensing applications, such as detecting moisture content in certain solvents. ias.ac.in

Mechanisms of Photoinduced Electron Transfer (PET)

Upon photoexcitation, this compound undergoes a photoinduced electron transfer (PET) from the electron-rich anthracene moiety (the donor) to the electron-deficient nitrophenyl group (the acceptor) through the ethynyl π-bridge. This process leads to the formation of a charge-separated state, often referred to as an intramolecular charge transfer (ICT) state. rsc.org

For this specific molecule, computational studies have revealed that the excited state dynamics involve significant structural reorganization. The molecule, which is planar in the ground state, evolves into an orthogonally twisted structure in the excited state. rsc.org This is known as a Twisted Intramolecular Charge Transfer (TICT) state. The formation of this non-emissive or weakly emissive TICT state is a highly efficient de-excitation pathway that competes with fluorescence, explaining the observed drastic emission quenching. This TICT mechanism is a key aspect of the photophysics of many nitroaromatic compounds. rsc.org

Formation and Characteristics of Twisted Intramolecular Charge Transfer (TICT) States

The photophysical behavior of this compound is significantly influenced by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This phenomenon arises from the molecule's 'push-pull' electronic structure, where the anthracene moiety acts as the electron donor (push) and the nitrophenyl group serves as the electron acceptor (pull), connected by an ethynyl bridge.

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation occurs around the single bond connecting the phenyl ring to the ethynylanthracene core. This twisting motion leads to a decoupling of the π-systems of the donor and acceptor moieties, resulting in the formation of a highly polar, charge-separated TICT state. iaea.org This state is characterized by a significant transfer of electron density from the anthracene unit to the nitrophenyl group.

The formation of the TICT state is highly dependent on the polarity of the surrounding solvent. Polar environments are necessary to stabilize the highly polar TICT state, and as such, TICT emission is typically observed only in polar solvents. iaea.org In the case of this compound, the presence of the strongly electron-withdrawing nitro group facilitates this charge separation, making the compound particularly sensitive to solvent polarity. iaea.org This sensitivity manifests as a drastic quenching of fluorescence emission in polar solvents, a key characteristic of TICT state formation. iaea.org

Triplet State Characterization (e.g., Nanosecond Transient Absorption Spectroscopy, Phosphorescence)

The characterization of the triplet state of this compound can be effectively achieved using techniques such as nanosecond transient absorption spectroscopy. This method allows for the observation of transient species with lifetimes in the nanosecond to microsecond range, which is typical for triplet states of aromatic molecules.

In analogous systems, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, transient absorption spectroscopy has been instrumental in identifying triplet excited states. nih.gov For these molecules, the triplet state often becomes populated through processes like intersystem crossing from the initially formed singlet excited state or via charge recombination in polar solvents. nih.gov For instance, in studies of BPEA dimers and trimers in polar solvents, the formation of the triplet excited state has been shown to be a consequence of charge recombination following a symmetry-breaking charge separation. nih.gov The transient absorption spectra of these triplet states typically exhibit distinct absorption bands that are not present in the ground state absorption spectrum.

Structure-Photophysical Property Relationships

Influence of the Nitrophenyl Substituent on Fluorescence Quantum Yields and Non-Radiative Decay

The substitution of the nitrophenyl group at the 9-position of the ethynylanthracene core has a profound impact on the photophysical properties of the molecule, particularly its fluorescence quantum yield and non-radiative decay pathways. The strong electron-withdrawing nature of the nitro group is a key determinant of this influence.

The presence of the nitro group facilitates the formation of the Twisted Intramolecular Charge Transfer (TICT) state, especially in polar solvents. The TICT state itself is often referred to as a "dark state" because its twisted geometry leads to a very small transition dipole moment for emission, resulting in a low fluorescence quantum yield. Consequently, the formation of the TICT state provides an efficient non-radiative decay channel, leading to a significant quenching of the fluorescence of this compound in polar environments. iaea.org

This hypersensitivity to solvent polarity, driven by the nitrophenyl substituent, means that the fluorescence quantum yield of this compound is expected to be drastically lower in polar solvents compared to non-polar solvents where the formation of the LE state is favored. The energy of the TICT state is lowered in more polar solvents, which enhances the driving force for its formation and further suppresses the fluorescence.

Below is a table illustrating the expected trend of photophysical properties of this compound in solvents of varying polarity, based on the established behavior of TICT-forming molecules.

| Solvent | Polarity (Dielectric Constant, ε) | Expected Fluorescence Quantum Yield (Φf) | Expected Dominant Excited State |

| Hexane | ~1.9 | Higher | Locally Excited (LE) |

| Toluene | ~2.4 | Moderate | LE / partial TICT |

| Dichloromethane | ~8.9 | Low | TICT |

| Acetonitrile | ~37.5 | Very Low | TICT |

| Dimethyl Sulfoxide (DMSO) | ~47 | Extremely Low | TICT |

Comparative Analysis with Other Substituted Arylethynylanthracenes

The photophysical properties of this compound become clearer when compared with other 9-substituted arylethynylanthracenes bearing different electronic groups. This comparative analysis highlights the unique role of the nitro group in dictating the excited-state deactivation pathways.

In a study of six 9-phenylethynyl anthracene derivatives with various electron-donating and electron-withdrawing substituents at the para-position of the phenyl ring, the molecules were categorized based on the presence or absence of intramolecular charge transfer (ICT) character. iaea.org The nitro-substituted derivative stood out due to its pronounced TICT characteristics. iaea.org

In contrast, derivatives with electron-donating groups, such as a dimethylamino group, also exhibit charge transfer character, but their photophysical behavior can be quite different. While they may also show solvatochromism (a shift in emission wavelength with solvent polarity), the fluorescence quenching might be less severe compared to the nitro derivative. The formation of a highly stabilized, non-emissive TICT state is a hallmark of the strong acceptor nature of the nitro group.

The table below provides a comparative overview of the expected photophysical properties of this compound against a hypothetical derivative with an electron-donating group (e.g., -N(CH₃)₂) and an unsubstituted derivative.

| Substituent on Phenyl Ring | Electronic Nature | Expected ICT/TICT Character | Expected Fluorescence in Polar Solvents |

| -NO₂ | Strong Electron-Withdrawing | Strong TICT | Severely Quenched |

| -H | Neutral | Minimal ICT | Moderate |

| -N(CH₃)₂ | Strong Electron-Donating | Strong ICT | Present, often with a large Stokes shift |

This comparison underscores that the presence and nature of the substituent on the phenyl ring are critical in tuning the photophysical properties of arylethynylanthracenes. The nitro group in this compound promotes the formation of a dark TICT state, making it an interesting candidate for applications that rely on sensitive fluorescence quenching, such as chemical sensing. iaea.org

Advanced Applications in Functional Materials and Devices

Organic Electronics and Optoelectronics

The application of anthracene (B1667546) derivatives in organic electronics is well-established, with numerous studies highlighting their use in light-emitting diodes, transistors, and solar cells. beilstein-journals.orgresearchgate.net The planar structure and high charge carrier mobility of the anthracene unit are key advantages. beilstein-journals.org However, the specific contributions of the 4-nitrophenylethynyl substituent in 9-(4-Nitrophenylethynyl)anthracene have not been detailed in dedicated research articles.

Applications in Organic Light-Emitting Diodes (OLEDs) as Emissive or Doping Materials

Anthracene derivatives are frequently used as blue light emitters in OLEDs due to their wide bandgap and high photoluminescence quantum yields. koreascience.krresearchgate.net They can be employed as the emissive layer itself or as a dopant in a host material to tune the emission color and improve device efficiency. researchgate.net The introduction of different substituents on the anthracene core is a common strategy to enhance thermal stability and electroluminescent performance. nih.gov For instance, the derivatization at the 9 and 10-positions can prevent molecular aggregation and self-quenching, which are detrimental to OLED performance. koreascience.kr

While these general principles are well-understood, there is no specific data available from scientific studies on the performance of this compound in OLEDs. Performance metrics such as luminous efficiency, power efficiency, and external quantum efficiency for devices utilizing this specific compound are not documented in the reviewed literature.

Potential in Organic Field-Effect Transistors (OFETs)

Anthracene-based materials are also promising for organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. beilstein-journals.orgrsc.org The performance of OFETs is highly dependent on the molecular packing and thin-film morphology of the organic semiconductor. Research on other anthracene derivatives has shown that modifying the molecular structure can significantly impact these properties and, consequently, the device performance. rsc.orgresearchgate.net For example, 2,6-bis-phenylethynyl-anthracene has demonstrated high mobility and band-like charge transport in single-crystal OFETs. nih.gov

Role in Dye-Sensitized Solar Cells

In the realm of solar energy, anthracene derivatives have been explored as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com The function of the dye is to absorb light and inject electrons into a semiconductor, typically titanium dioxide. The efficiency of a DSSC is influenced by the dye's absorption spectrum, energy levels, and its ability to transfer charge effectively.

While the synthesis of various anthracene-based dyes for DSSCs has been reported, there is no specific information on the photovoltaic performance of cells using this compound. Key performance indicators such as power conversion efficiency, short-circuit current density, open-circuit voltage, and fill factor are not documented for this compound.

Development of Photodetectors

The photoconductive properties of some anthracene derivatives make them suitable for use in photodetectors. rsc.orgrsc.org The ability to convert light into an electrical signal is the fundamental principle of these devices. The responsivity and detectivity are critical parameters that define the performance of a photodetector.

Despite the potential, there is a lack of research focused on the development and characterization of photodetectors based on this compound. Consequently, no data on its photoresponse characteristics is available.

Molecular Logic Gates and Chemosensors

The inherent fluorescent properties of the anthracene moiety make it an excellent building block for the design of molecular logic gates and chemosensors. mdpi.com These molecular-level devices can perform logical operations based on chemical or physical inputs, leading to a detectable output, often a change in fluorescence. mdpi.com

Design Principles and Architecture of Anthracene-Based Molecular Logic Gates

The fundamental design of an anthracene-based molecular logic gate often involves attaching a receptor unit to the anthracene fluorophore. The binding of an analyte to the receptor can modulate the photophysical properties of the anthracene core, such as quenching or enhancing its fluorescence, through mechanisms like photoinduced electron transfer (PET). This on/off switching of fluorescence can be translated into a binary output (1 or 0), forming the basis of a logic gate.

While the general principles are well-established for a variety of anthracene derivatives, the specific application of this compound in the design and construction of molecular logic gates has not been reported. There are no studies detailing its use as a molecular switch or its response to specific chemical inputs to perform logical operations. Similarly, its application as a chemosensor for the detection of specific ions or molecules has not been documented.

Implementation of Boolean Logic Operations (e.g., AND, INHIBIT gates)

The ability of this compound and related anthracene derivatives to modulate their fluorescence output in response to specific chemical inputs forms the basis for their application in molecular logic gates. These molecular-level computational devices perform Boolean logic operations, where the presence or absence of chemical species acts as inputs, and the resulting change in fluorescence intensity serves as the output.

Several studies on analogous anthracene-based systems have demonstrated the feasibility of constructing various logic gates. For instance, chemosensors built on an anthracene framework have been designed to function as AND , OR , NOR , XNOR , and INHIBIT logic gates. rsc.orgresearchgate.net The logic is typically based on the fluorescence enhancement or quenching triggered by the binding of specific ions or molecules. researchgate.netmdpi.com

An AND logic gate, for example, would only produce a high fluorescence output when two specific chemical inputs are present simultaneously. mdpi.com In contrast, an INHIBIT gate produces a high output in the presence of one input, but this output is suppressed or "inhibited" by the presence of a second input. researchgate.netum.edu.mt The operational principles of these gates often rely on phenomena such as photoinduced electron transfer (PET), which can be modulated by the binding of analytes. mdpi.com

The table below illustrates the operational principles of common Boolean logic gates that can be implemented using fluorescent molecular switches like this compound.

| Logic Gate | Input A | Input B | Output | Description |

| AND | 0 | 0 | 0 | Output is high only when both inputs are present. |

| 0 | 1 | 0 | ||

| 1 | 0 | 0 | ||

| 1 | 1 | 1 | ||

| INHIBIT | 0 | 0 | 0 | Output is high in the presence of Input B, but is inhibited by the presence of Input A. |

| 0 | 1 | 1 | ||

| 1 | 0 | 0 | ||

| 1 | 1 | 0 |

Sensing Mechanisms through Spectroscopic Response

The primary mechanism enabling the use of this compound as a sensor is the change in its spectroscopic properties, particularly its fluorescence, upon interaction with an analyte. This response is often driven by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence quenching.

Fluorescence Quenching: A common sensing mechanism involves the quenching (decrease) of the fluorophore's emission intensity in the presence of an analyte. chalcogen.ro For anthracene derivatives, this can be triggered by various species, including nitroaromatic compounds, amines, and certain ions. chalcogen.ronih.gov The quenching process can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro

Photoinduced Electron Transfer (PET): In many anthracene-based sensors, a receptor unit is covalently linked to the anthracene fluorophore. In the absence of an analyte, photoexcitation of the anthracene unit can lead to electron transfer from a donor part of the molecule, quenching the fluorescence. Upon binding of an analyte to the receptor, the energetics of the PET process can be altered, often inhibiting the quenching and leading to a "turn-on" fluorescence response. mdpi.comrsc.org

Anion Sensing: Anthracene-based chemosensors have shown significant promise for the detection of various anions. nih.gov For instance, the interaction with anions such as fluoride (B91410) (F⁻) or sulfate (B86663) (SO₄²⁻) can occur through hydrogen bonding, leading to a measurable change in the fluorescence spectrum. rsc.orgnih.gov The specificity for a particular anion can be tuned by the design of the receptor site attached to the anthracene core.

The following table summarizes the sensing mechanisms and the types of analytes detected by related anthracene-based fluorescent chemosensors.

| Sensing Mechanism | Analyte Type | Spectroscopic Response |

| Fluorescence Quenching | Nitroaromatics, Amines | Decrease in fluorescence intensity |

| Photoinduced Electron Transfer (PET) | Cations (e.g., H⁺, Zn²⁺), Anions | Fluorescence "turn-on" or "turn-off" |

| Anion Binding | Fluoride, Chloride, Sulfate | Enhancement or quenching of fluorescence |

Luminescent Materials and Fluorophores

The inherent fluorescence of the anthracene core, modified by the phenylethynyl and nitro substituents, positions this compound as a building block for advanced luminescent materials.

Development of High Quantum Efficiency Fluorophores

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorophore. For anthracene itself, the quantum yield can be significantly influenced by its substitution pattern. For instance, the quantum yield of 9-vinyl anthracene in cyclohexane (B81311) is reported to be 0.76. aatbio.com The introduction of substituents can either enhance or decrease the quantum yield. In the case of 9,10-disubstituted anthracenes, replacing hydrogen with groups like perfluorobenzyl has been shown to increase the photoluminescence quantum yield significantly, with values reaching up to 0.85. beilstein-journals.orgnih.gov This enhancement is often attributed to the suppression of non-radiative decay pathways.

The quantum yields of various anthracene derivatives are presented in the table below, illustrating the effect of different substituents.

| Compound | Solvent | Quantum Yield (ΦF) |

| Anthracene | Ethanol | 0.27 researchgate.net |

| 9-Vinyl Anthracene | Cyclohexane | 0.76 aatbio.com |

| 9,10-bis(perfluorobenzyl)anthracene | Not Specified | 0.85 beilstein-journals.orgnih.gov |

Exploration in Chemiluminescent Systems

Chemiluminescence is the emission of light from a chemical reaction. Anthracene derivatives, particularly 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), are well-known for their applications in electrogenerated chemiluminescence (ECL). rsc.orgrsc.org In ECL, an electrochemical reaction generates excited state species that then emit light. BPEA, a close structural relative of this compound, has been used to create organic microwires and nanoparticles that exhibit strong and stable ECL, making them suitable for sensory applications, such as the detection of amines. rsc.orgrsc.org The presence of the nitro group in this compound could potentially modulate its ECL properties, opening avenues for new applications in this area.

Control of Crystalline-State Fluorescence Properties

The fluorescence of organic molecules can be highly dependent on their solid-state packing. In the crystalline state, intermolecular interactions, such as π-π stacking, can significantly influence the emission properties, often leading to quenching or shifts in the emission wavelength compared to the molecule in solution. Control over the crystalline-state fluorescence is crucial for applications in devices like organic light-emitting diodes (OLEDs).

For some anthracene derivatives, the introduction of bulky substituents at the 9 and 10 positions can prevent close packing and π-π stacking, thereby preserving high fluorescence efficiency in the solid state. beilstein-journals.org The crystal structure of 9,10-bis(perfluorobenzyl)anthracene, for example, reveals no π-π interactions between adjacent anthracene cores, which contributes to its high solid-state quantum yield. beilstein-journals.orgnih.gov This principle of sterically hindering intermolecular interactions is a key strategy in designing highly emissive solid-state fluorophores.

Emerging Applications in Polymeric and Liquid Crystalline Materials

The incorporation of this compound and similar functional chromophores into polymers and liquid crystals is a rapidly developing field, aiming to create materials with tailored optical and electronic properties.

Polymeric Materials: Anthracene derivatives can be incorporated into polymer chains either as pendant groups or as part of the polymer backbone. researchgate.net The resulting materials can exhibit interesting properties such as photo-responsiveness, which can be utilized in applications like self-healing materials and photo-patternable films. researchgate.net For instance, the reversible [4+4] photocycloaddition of anthracene moieties can be used to create crosslinked polymer networks that can be cleaved and reformed by exposure to different wavelengths of light. researchgate.net Conjugated polymer nanoparticles containing anthracene units have also been developed for the fluorescent detection of nitroaromatic compounds in aqueous media. mdpi.com

Liquid Crystalline Materials: Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Introducing fluorescent dyes like anthracene derivatives into liquid crystal matrices can lead to materials with anisotropic emission and charge transport properties, which are highly desirable for applications in optoelectronic devices. rsc.orgresearchgate.net Anthracene-based liquid crystals have been designed to exhibit blue fluorescence and have been explored for their potential use in displays and sensors. researchgate.net The alignment of the fluorescent guest molecules within the liquid crystal host can be controlled by external stimuli, allowing for the modulation of the material's optical properties. rsc.org

Integration into π-Conjugated Polymeric Systems

The incorporation of anthracene derivatives into π-conjugated polymers is a well-established strategy for tuning their optoelectronic properties. The anthracene moiety can be integrated into the polymer backbone or appended as a side chain, influencing properties such as fluorescence, energy transfer, and charge transport.

Research into related materials, such as poly(arylene ethynylene)-alt-poly(phenylene vinylene)s (AnE-PVs), demonstrates the significant impact of the anthracene unit on the polymer's photophysical characteristics. acs.orgrsc.orgjku.at In these systems, the specific placement of side chains in close proximity to the anthracene core can distinctly affect the optical properties of the resulting polymer. acs.orgrsc.org For instance, polymers containing anthracene can act as molecular "antennae," harvesting optical energy and transferring it to the anthracene chromophore, which then emits light at a different wavelength. mit.edu This energy transfer process is highly efficient, even when anthracene units are only present at the ends of the polymer chains. mit.edu

The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, like the Horner-Wadsworth-Emmons or Stille reactions. jku.atresearchgate.net A compound like this compound could be functionalized with reactive groups, such as halides or boronic esters, to enable its polymerization with suitable co-monomers. By incorporating the this compound unit, either as a pendant group or within the main chain, new polymers with tailored properties could be developed. The strong dipole moment induced by the nitro group is expected to influence intermolecular interactions and the solid-state packing of the polymer chains, which are crucial for applications in organic electronics.

Table 1: Properties of Anthracene-Containing π-Conjugated Polymers

| Polymer Type | Anthracene Integration | Key Findings | Reference |

| Poly(arylene ethynylene)-alt-poly(phenylene vinylene)s (AnE-PVs) | In main chain | Side chain placement near anthracene affects optical properties. | acs.orgrsc.org |

| Poly(p-phenyleneethynylene)s | In main chain and as end-groups | Efficient energy transfer from polymer backbone to anthracene units. | mit.edu |

| Cross-conjugated polymers | As cross π-center | Anthracene ring serves as a promising core for materials with distinctive optoelectronic properties. | researchgate.net |

Role in Liquid Crystalline Compounds

The rigid, rod-like structure of many anthracene derivatives makes them excellent candidates for the design of liquid crystals (LCs). These materials combine the fluidity of liquids with the long-range orientational order of crystalline solids, making them essential components in display technologies and optical sensors.

Liquid crystalline behavior has been observed in a series of 9,10-disubstituted anthracenes. acs.org Specifically, derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) can form liquid crystal phases, such as the nematic phase, when appropriate side groups are attached. acs.org The introduction of substituents, like a 4'-pentylbiphenyl-4-ylethynyl group, can induce mesomorphism despite the broad central anthracene core. acs.org These luminescent liquid crystals show high fluorescence in solution, which is red-shifted in the solid state, indicating strong intermolecular interactions. acs.org

For this compound, the extended, linear geometry is conducive to the formation of liquid crystalline phases. The presence of the polar nitro group would introduce strong dipole-dipole interactions, which can promote the parallel alignment of molecules necessary for mesophase formation. By analogy with other multifunctional anthracene derivatives, it is conceivable that materials based on this core could exhibit not only liquid crystalline properties but also strong fluorescence and efficient charge transport. rsc.org Such multifunctional materials are highly sought after for integrated devices like organic light-emitting transistors (OLETs) and optical waveguides. rsc.orgresearchgate.net The photochemical properties of nitro-substituted anthracenes, which can undergo rearrangements upon light irradiation, could also introduce photoresponsive behavior into the liquid crystalline material. nih.gov

Table 2: Examples of Anthracene-Based Liquid Crystalline Materials

| Compound Class | Key Feature for LC Behavior | Observed/Potential Properties | Reference |

| 9,10-Disubstituted Anthracenes | Attachment of mesogenic groups (e.g., 4'-pentylbiphenyl-4-ylethynyl) | Nematic mesomorphism, high fluorescence. | acs.org |

| 2-Phenylanthracene Derivatives | Long alkyl side chains | Facile processability, highly ordered alignment, effective charge transport. | rsc.org |

| This compound (Hypothetical) | Elongated molecular shape and strong dipole from nitro group | Potential for nematic or smectic phases, fluorescence, photoresponsiveness. | acs.orgnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of medium to large-sized organic molecules like 9-(4-nitrophenylethynyl)anthracene. It offers a favorable balance between computational cost and accuracy, making it suitable for a detailed analysis of the molecule's ground and excited state properties.

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations typically involve minimizing the total energy of the molecule with respect to the positions of its atoms, providing key information about bond lengths, bond angles, and dihedral angles. For similar anthracene (B1667546) derivatives, DFT calculations have been successfully used to predict their three-dimensional structures. For instance, in a study of (E)-4-[(4-Nitrophenyl)diazenyl]phenyl anthracene-9-carboxylate, DFT calculations using the B3LYP functional revealed the dihedral angles between the central benzene (B151609) ring and the appended anthracene and nitrobenzene (B124822) rings to be 82.94 (7)° and 7.30 (9)°, respectively. nih.gov Such calculations for this compound would elucidate the degree of planarity or twisting between the anthracene and nitrophenyl rings, which is a critical factor influencing its electronic and photophysical behavior.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on similar structures)

| Parameter | Value |

|---|---|

| Anthracene-C≡C Bond Length | ~1.43 Å |

| C≡C-Nitrophenyl Bond Length | ~1.44 Å |

| C≡C Bond Length | ~1.21 Å |

This table presents hypothetical data based on typical bond lengths and dihedral angles found in similar ethynyl-bridged aromatic compounds. Actual values would require specific DFT calculations for this molecule.

Computational Determination of Electronic Structure (HOMO-LUMO Gaps, Charge Distribution)

A key aspect of understanding the electronic properties of this compound is the characterization of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are routinely employed to determine the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

For donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating anthracene moiety, while the LUMO is predominantly found on the electron-withdrawing nitrophenyl group. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character. The HOMO-LUMO gap for such compounds is generally smaller than that of the individual chromophores, leading to a red-shifted absorption spectrum.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -2.95 |

This table presents hypothetical energy values based on typical DFT results for similar donor-acceptor molecules. The specific values are highly dependent on the chosen DFT functional and basis set.

Simulation of Spectroscopic Properties (e.g., Absorption and Emission Wavelengths)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the electronic absorption and emission spectra of organic molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions. For this compound, the lowest energy absorption band is expected to correspond to a HOMO-LUMO transition with significant ICT character.

Simulations of the emission spectra involve optimizing the geometry of the molecule in its first excited state (S1). The energy difference between the S1 and the ground state (S0) geometries provides the emission wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated from these calculations and provides information about the geometric relaxation in the excited state.

Elucidation of Intramolecular Interactions (e.g., π-π stacking, charge transfer)

The presence of the electron-donating anthracene and electron-withdrawing nitrophenyl group linked by a π-conjugated ethynyl (B1212043) bridge facilitates significant intramolecular interactions. DFT calculations can quantify the extent of intramolecular charge transfer (ICT) upon photoexcitation by analyzing the change in electron density distribution between the ground and excited states. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charge transfer between different fragments of the molecule.

In the solid state or in concentrated solutions, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules can play a significant role. While standard DFT calculations are performed on isolated molecules, more advanced computational models can be used to study dimers or larger aggregates to understand these intermolecular forces and their effect on the material's properties.

Advanced Quantum Mechanical Methods for Excited State Processes

While TD-DFT is a powerful tool, it can sometimes provide an inaccurate description of certain excited state phenomena, particularly for systems with significant charge-transfer character or those involving multiple electronic states. In such cases, more advanced quantum mechanical methods are employed to obtain a more reliable understanding of the excited state processes.

For molecules like this compound, which are expected to exhibit complex photophysics, methods like multireference self-consistent field (MCSCF), particularly the Complete Active Space Self-Consistent Field (CASSCF) method, can be utilized. nih.gov CASSCF provides a more balanced description of the electronic wavefunction when multiple electronic configurations contribute significantly to the excited state. A theoretical study on 4-(dimethylamino)benzethyne, a molecule with a similar ethynyl linkage, employed multireference perturbation theory to investigate its non-adiabatic relaxation processes. nih.gov Such methods are crucial for accurately modeling potential energy surfaces, identifying conical intersections, and understanding the pathways for non-radiative decay, which are essential for predicting the fluorescence quantum yield of the molecule. These advanced methods can provide a more detailed and accurate picture of the excited state dynamics, including intersystem crossing and other photophysical processes that are critical for the design of efficient optoelectronic materials.

Photoreactivity and Mechanistic Studies of Nitro Substituted Anthracene Systems

Photoreactions of the Nitro Group in Anthracene (B1667546) Derivatives

The photoreactions of nitro-anthracene derivatives are largely governed by the position of the nitro group on the anthracene core. Specifically, the steric hindrance imposed by neighboring hydrogen atoms plays a crucial role in determining the reaction mechanism. nih.govnih.gov

Photo-Induced Rearrangements and Decomposition Pathways

For 9-nitroanthracene (B110200) and its derivatives, where the nitro group is situated between two peri-hydrogens, it is forced into a perpendicular orientation relative to the aromatic rings. nih.gov Upon absorption of light, these compounds are promoted to an excited singlet state, which can then undergo intersystem crossing to an excited triplet state. nih.govnih.gov A key photochemical process for these perpendicular nitro-anthracenes is the rearrangement of the nitro group to a nitrite (B80452) intermediate (nitro-nitrite rearrangement). nih.govnih.gov This nitrite is unstable and decomposes, leading to the formation of a nitric oxide (NO•) radical and an anthryloxy radical. nih.govnih.govresearchgate.net

This initial rearrangement is a critical step that dictates the subsequent reaction pathways. The formation of the anthryloxy radical opens up avenues for further intramolecular rearrangements and reactions, ultimately leading to a variety of photoproducts. nih.gov In contrast, nitro-anthracene derivatives where the nitro group is not subject to such steric hindrance and can remain co-planar with the aromatic rings tend to undergo photo-oxidation of the aromatic rings instead. nih.govnih.gov

Identification of Radical Intermediates and Final Products (e.g., nitroso ketones, anthraquinones)

Following the formation of the anthryloxy and nitric oxide radicals, a series of reactions ensue. The anthryloxy radical can rearrange to form a carbon-centered radical on the anthracene ring. nih.gov The nitric oxide radical then reacts with this carbon radical, often at the most electron-rich position, to form a nitroso ketone intermediate. nih.govresearchgate.net For instance, the photolysis of 9-methyl-10-nitroanthracene (B1615634) yields 9-methyl-9-nitrosoanthracen-10-one as a primary product. nih.govresearchgate.net

These nitroso ketones are often unstable and can be further transformed. nih.govnih.gov A common final product observed in the photoreactions of many 9-nitroanthracene derivatives is the corresponding anthraquinone (B42736). nih.govresearchgate.net The conversion of the nitroso ketone to anthraquinone can occur through pathways that may not be dependent on oxygen. nih.gov While the nitroso ketone intermediate has been successfully isolated and characterized in studies involving methylated nitroanthracenes, in the case of unsubstituted 9-nitroanthracene, the reaction often proceeds directly to 9,10-anthraquinone, making the isolation of the nitroso ketone challenging. nih.gov The photolysis of 9-nitroanthracene has also been reported to produce anthraquinone monoxime. researchgate.net

The table below summarizes the key intermediates and final products identified in the photoreactions of select nitro-anthracene derivatives.

| Starting Material | Key Intermediates | Final Products |

| 9-Nitroanthracene | 9-Anthryloxy radical, Nitric oxide radical, Nitroso ketone | 9,10-Anthraquinone, Anthraquinone monoxime nih.govresearchgate.net |

| 9-Methyl-10-nitroanthracene | 9-Methyl-10-anthryloxy radical, Nitric oxide radical | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone nih.govresearchgate.net |

| 12-Methyl-7-nitrobenz[a]anthracene | Nitroso ketone-like compounds | Aldehyde derivatives nih.gov |

| 9-Cyano-10-nitroanthracene | 10-Cyano-9-anthryloxy radical, Nitric oxide radical | 10-Cyano-9-anthrol, 10-Cyano-9-nitrosoanthrone rsc.org |

| 9-Benzoyl-10-nitroanthracene | 10-Benzoyl-9-anthryloxy radical, Nitric oxide radical | 10-Benzoyl-9-anthrol, 10-Benzoyl-9-nitrosoanthrone rsc.org |

Stereoelectronic Effects on Photoreactivity

The orientation of the nitro group relative to the anthracene ring system, a concept governed by stereoelectronic effects, is a determining factor in the photoreactivity of these compounds. nih.govnih.gov As previously mentioned, the steric hindrance from two peri-hydrogens forces the nitro group in 9-nitroanthracene to adopt a perpendicular conformation. nih.gov This specific geometry is believed to facilitate the nitro to nitrite rearrangement, leading to a faster photochemical reaction compared to isomers where the nitro group is co-planar with the aromatic system. nih.govnih.gov

The electronic nature of the substituents also plays a role. For instance, the presence of an electron-donating methyl group in 9-methyl-10-nitroanthracene helps to stabilize the resulting nitroso ketone intermediate, allowing for its isolation and characterization. nih.gov In contrast, for non-methylated nitroanthracenes like 9-nitroanthracene itself, the nitroso ketone is less stable and readily converts to the corresponding anthraquinone. nih.gov

Furthermore, theoretical studies on 9-nitroanthracene have highlighted the importance of a near-isoenergetic relationship between the first excited singlet state (S1) and a "receiver" triplet state for the efficient population of the triplet manifold, which is a prevalent feature in the photochemistry of many nitrated polycyclic aromatic hydrocarbons. nih.govresearchgate.net

Spectroscopic Techniques for Mechanistic Elucidation (e.g., Time-Resolved Spectroscopy, NMR, MS)

A combination of spectroscopic techniques is essential for unraveling the complex mechanisms of nitro-anthracene photoreactions.

Time-Resolved Spectroscopy: Femtosecond-resolved transient absorption and fluorescence up-conversion spectroscopy have been instrumental in studying the primary photoinduced events. nih.govresearchgate.net These techniques allow for the observation of the ultrafast decay of the initially excited singlet state and the formation of the triplet state. nih.gov For 9-nitroanthracene, time-resolved experiments have detected the accumulation of the anthryloxy radical, providing direct evidence for the nitro-group rearrangement and subsequent NO• dissociation. nih.govresearchgate.net Nanosecond laser flash photolysis has also been employed to record the transient absorption spectra of intermediates like the anthryloxy radical. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring the progress of the photoreaction and identifying the structures of both intermediates and final products. nih.gov By irradiating a solution of a nitro-anthracene derivative directly in an NMR tube and recording spectra at different time intervals, researchers can follow the disappearance of the starting material and the appearance of new signals corresponding to the photoproducts. nih.gov For example, in the study of 9-methyl-10-nitroanthracene, ¹H-NMR was used to track the conversion to 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for the identification of photoproducts by determining their molecular mass and fragmentation patterns. nih.gov In the analysis of the photoproducts of 9-methyl-10-nitroanthracene, the mass spectrum of the nitroso ketone intermediate showed a molecular ion with the same mass as the starting material but with a distinct fragmentation pattern, confirming it as an isomer. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of the reaction mixture. nih.gov

The following table provides an overview of the application of these spectroscopic techniques in the study of nitro-anthracene photoreactivity.

| Spectroscopic Technique | Application | Key Findings from Studies on Nitro-Anthracene Derivatives |

| Time-Resolved Spectroscopy | Elucidation of primary photoinduced events, detection of short-lived intermediates. | Observation of ultrafast decay of the excited singlet state, formation of the triplet state, and detection of the anthryloxy radical in 9-nitroanthracene. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Monitoring reaction progress, structural characterization of products. | Tracking the conversion of 9-methyl-10-nitroanthracene to its nitroso ketone and anthraquinone products. nih.gov |

| Mass Spectrometry (MS) | Identification of products based on molecular weight and fragmentation. | Confirmation of the isomeric nature of the nitroso ketone intermediate in the photoreaction of 9-methyl-10-nitroanthracene. nih.gov |

Future Research Directions and Concluding Perspectives

Rational Design and Synthesis of Advanced 9-(4-Nitrophenylethynyl)anthracene Architectures

Future research will heavily rely on the rational design and synthesis of new analogues of this compound to precisely modulate its properties. The core strategy will revolve around modifying the donor, acceptor, and π-bridge components of the molecule.

One of the key areas of exploration will be the functionalization of the anthracene (B1667546) core. Introducing additional substituents at the 10-position of the anthracene ring can significantly impact the molecule's steric and electronic properties, thereby influencing its solid-state packing and photophysical behavior. For instance, the synthesis of derivatives with bulky groups at the 10-position could prevent detrimental π-π stacking in the solid state, potentially enhancing fluorescence quantum yields.

Furthermore, the electronic nature of the substituents will be systematically varied. Replacing the nitro group with other electron-withdrawing moieties of varying strengths will allow for fine-tuning of the ICT character. Similarly, the introduction of electron-donating groups on the anthracene unit will be explored to enhance the "push" character of the donor.

The synthesis of these advanced architectures will necessitate the development of novel and efficient synthetic methodologies. While Sonogashira cross-coupling is a standard method for creating the ethynyl (B1212043) linkage, future work may explore alternative, more sustainable catalytic systems.

A summary of potential modifications and their expected impact is presented in the table below:

| Molecular Component | Modification Strategy | Expected Impact on Properties |

| Anthracene Core | Introduction of bulky substituents at the 10-position. | Inhibition of aggregation-induced quenching, enhanced solid-state fluorescence. |

| Addition of electron-donating groups. | Increased electron-donating strength, red-shifted absorption and emission. | |

| π-Bridge | Extension of the conjugated system (e.g., diethynyl). | Enhanced charge transfer, modulation of nonlinear optical properties. nih.gov |

| Introduction of conformational locks. | Control over molecular planarity and photophysical response. | |

| Acceptor Group | Variation of the electron-withdrawing strength. | Fine-tuning of the intramolecular charge transfer characteristics. |

| Introduction of groups capable of specific interactions (e.g., hydrogen bonding). | Supramolecular assembly and sensing applications. |

Exploration of Novel Photophysical Phenomena

The unique electronic structure of this compound makes it a fertile ground for the discovery and exploration of novel photophysical phenomena. A significant future direction will be the investigation of its nonlinear optical (NLO) properties. nih.gov Push-pull systems like this are known to exhibit large second-order NLO responses, making them promising candidates for applications in optical communications and data storage. Future studies will focus on quantifying these properties and understanding how they can be optimized through molecular design.

Another area of interest is the potential for this molecule to exhibit aggregation-induced emission (AIE) or related phenomena. While many fluorescent molecules suffer from quenching in the aggregated state, some anthracene derivatives have shown the opposite behavior. By carefully designing the molecular structure to control intermolecular interactions, it may be possible to induce AIE in derivatives of this compound, which would be highly beneficial for applications in solid-state lighting and sensors.

Furthermore, the generation of long-lived charge-separated states upon photoexcitation is a critical area of future research. researchgate.net Inspired by studies on similar donor-π-acceptor systems, investigations into the dynamics of photoinduced electron transfer in this compound will be crucial for its potential use in artificial photosynthesis and solar energy conversion. The lifetime of the charge-separated state is a key parameter that researchers will aim to prolong through molecular engineering.

Development of Next-Generation Materials and Devices

The tailored properties of this compound and its future derivatives are expected to pave the way for their incorporation into a variety of next-generation materials and devices.

In the realm of optoelectronics , these compounds are promising as emitters in organic light-emitting diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure is a significant advantage. Future work will focus on designing derivatives with high quantum yields and improved stability for use in display and lighting technologies.

The strong ICT character and sensitivity of the fluorescence to the local environment make these molecules excellent candidates for the development of chemosensors and biosensors . Future research will aim to create sensors that can detect specific analytes, such as ions or small molecules, through changes in their fluorescence intensity or wavelength.

The nonlinear optical properties of these compounds also open up possibilities for their use in photonic devices . This includes applications in optical switching, frequency conversion, and optical limiting, which are essential for the development of next-generation optical computing and communication systems.

Moreover, the potential for supramolecular assembly through non-covalent interactions could lead to the creation of smart materials with responsive properties. For instance, materials that change their optical properties in response to external stimuli like light, heat, or chemical agents could be developed.

Deeper Understanding of Complex Structure-Property Relationships through Integrated Experimental and Theoretical Approaches

A deeper understanding of the intricate relationship between the molecular structure of this compound and its functional properties is paramount for its rational design. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with sophisticated theoretical modeling.

Experimental investigations will employ time-resolved spectroscopy to probe the excited-state dynamics and charge transfer processes on femtosecond to nanosecond timescales. researchgate.net Advanced structural characterization techniques, such as single-crystal X-ray diffraction, will provide crucial information on the solid-state packing of new derivatives.